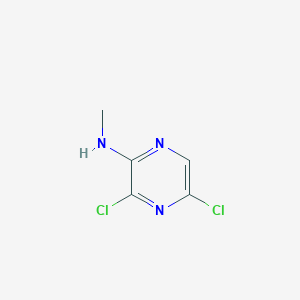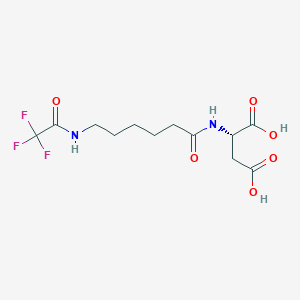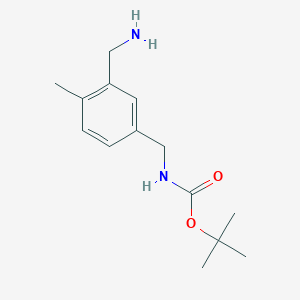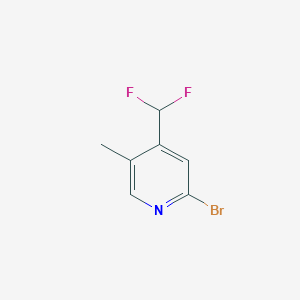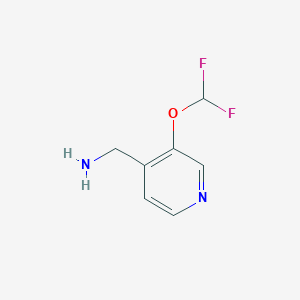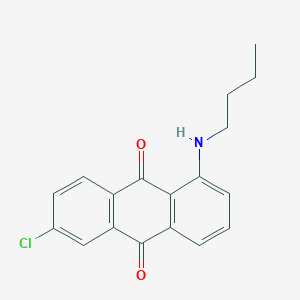
1-(Butylamino)-6-chloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylamino)-6-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene-9,10-dione core. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-6-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated to introduce the chlorine atom at the 6th position, forming 1-amino-6-chloroanthracene.
Amidation: The amino group is then reacted with butylamine to form the butylamino derivative.
Oxidation: Finally, the anthracene ring is oxidized to form the anthraquinone structure, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.
化学反应分析
Types of Reactions: 1-(Butylamino)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted anthraquinones.
科学研究应用
1-(Butylamino)-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用机制
The mechanism of action of 1-(Butylamino)-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
相似化合物的比较
- 1-Amino-6-chloroanthracene-9,10-dione
- 1-(Methylamino)-6-chloroanthracene-9,10-dione
- 1-(Ethylamino)-6-chloroanthracene-9,10-dione
Comparison: 1-(Butylamino)-6-chloroanthracene-9,10-dione is unique due to the presence of the butylamino group, which imparts specific chemical properties such as increased hydrophobicity and potential biological activity. Compared to its methylamino and ethylamino counterparts, the butylamino derivative may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for specific applications.
属性
CAS 编号 |
61100-74-1 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
1-(butylamino)-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)12-8-7-11(19)10-14(12)17(13)21/h4-8,10,20H,2-3,9H2,1H3 |
InChI 键 |
LCKZZRONIDXAJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


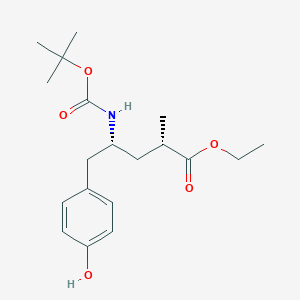
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
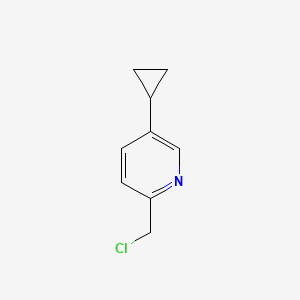
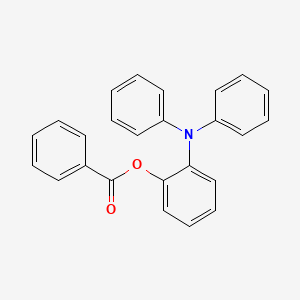
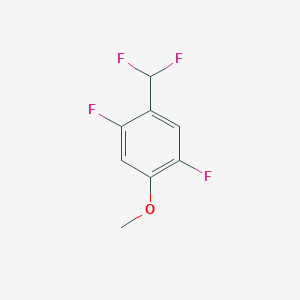
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
